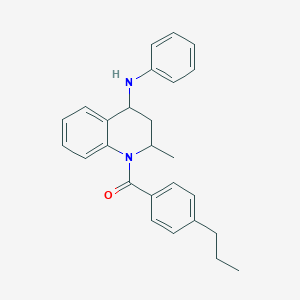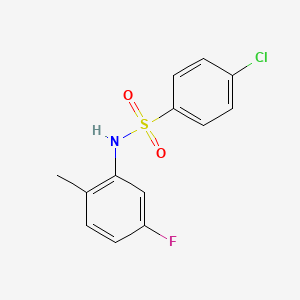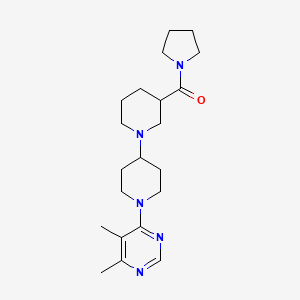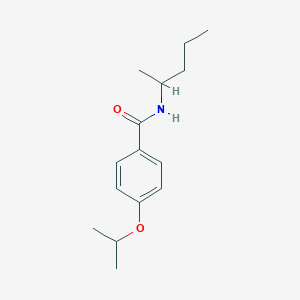
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide, commonly known as CP 55940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound has been found to have significant effects on the endocannabinoid system, which is involved in the regulation of various physiological processes in the body.
作用機序
CP 55940 acts as a potent agonist at both the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by CP 55940 leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes. CP 55940 has been found to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
CP 55940 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CP 55940 has also been found to have significant effects on the immune system, modulating the release of cytokines and other immune mediators. In addition, CP 55940 has been found to have significant effects on pain, inflammation, anxiety, and depression.
実験室実験の利点と制限
One of the primary advantages of using CP 55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound has been extensively characterized in vitro and in vivo, making it a reliable tool for investigating the endocannabinoid system. However, one of the limitations of using CP 55940 is its potential for inducing psychoactive effects, which may confound the interpretation of results.
将来の方向性
There are several future directions for research on CP 55940. One area of interest is the development of more selective agonists and antagonists of the CB1 and CB2 receptors, which may have fewer side effects and better therapeutic potential. Another area of interest is the investigation of the effects of CP 55940 on other physiological processes, such as metabolism, cardiovascular function, and cognition. Finally, there is a need for further research on the potential therapeutic applications of CP 55940, particularly in the treatment of pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, CP 55940 is a synthetic cannabinoid compound that has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. This compound has been found to have significant effects on the CB1 and CB2 receptors, modulating the release of various neurotransmitters, immune mediators, and other physiological processes. While CP 55940 has several advantages as a research tool, it is important to consider its potential for inducing psychoactive effects and to use it judiciously in lab experiments. Overall, further research on CP 55940 and other synthetic cannabinoids may lead to new insights into the endocannabinoid system and its potential therapeutic applications.
合成法
CP 55940 is synthesized through a multi-step process, involving the reaction of 4-chlorobenzyl cyanide with 3,4-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with lithium aluminum hydride. The resulting amine is then reacted with piperazinecarboxylic acid to yield CP 55940.
科学的研究の応用
CP 55940 has been extensively used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. This compound has been found to have significant effects on the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. CP 55940 has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-17-8-5-15(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFRXZPKSTYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)



![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)